3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid
Description
3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid is a modified amino acid derivative featuring a methyl group at the third carbon of the butanoic acid backbone and a prop-2-en-1-yloxy carbonyl (allyloxy carbonyl) group attached to the amino moiety at the second carbon.
Properties
IUPAC Name |
3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQMLUPZZNVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Direct Acylation of L-Valine with Allyl Chloroformate
The most widely documented method involves nucleophilic acylation of L-valine using allyl chloroformate under biphasic conditions.
Procedure:
Reagents :
- L-Valine (1.0 equiv)
- Allyl chloroformate (1.2 equiv)
- Potassium carbonate (1.5 equiv)
- Tetrahydrofuran (THF)/water (1:1 v/v)
Steps :
- Dissolve L-valine (33.25 g, 283.82 mmol) and K₂CO₃ (59.27 g, 425.74 mmol) in 650 mL each of THF and water.
- Add allyl chloroformate (36.2 mL, 340.59 mmol) dropwise at 20°C.
- Stir for 18 h, concentrate under reduced pressure, and acidify to pH 2 with HCl.
- Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the product as a colorless oil.
Key Advantages:
Copper-Mediated Acylation for Enhanced Regioselectivity
For applications requiring high enantiomeric purity, copper complexation prevents racemization during acylation:
Procedure:
Reagents :
- L-Valine hydrochloride
- CuSO₄ (0.5 equiv)
- Allyl chloroformate (1.1 equiv)
- NaHCO₃ (aqueous)
Steps :
Key Advantages:
Optimization and Process Chemistry
Chemical Reactions Analysis
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
- 3-Methyl-3-(prop-2-enoylamino)butanoic acid (CAS 38486-53-2) This positional isomer shifts the amino and allyloyl groups to the third carbon. The altered substitution pattern likely impacts: Acidity: The electron-withdrawing allyloyl group at position 3 may reduce the carboxylic acid’s acidity compared to the target compound’s allyloxy carbonyl group at position 2. Reactivity: Position 3 substitution may sterically hinder interactions in synthetic pathways, such as peptide coupling. Safety: The Safety Data Sheet (SDS) for this compound highlights precautions for inhalation and skin contact, suggesting irritant properties .
Functional Group Variations: Protecting Group Chemistry
- (3s)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid This compound (discontinued, CymitQuimica) replaces the allyloxy carbonyl with a tert-butoxy carbonyl (Boc) group and introduces a 4-oxo moiety. Key differences include: Stability: The Boc group is acid-labile but stable under basic conditions, whereas the allyloxy group is cleavable via palladium-catalyzed reactions. Applications: The Boc group is widely used in peptide synthesis for temporary protection, while allyloxy groups enable orthogonal deprotection strategies . Discontinuation: Potential reasons include synthetic challenges or instability of the 4-oxo group under storage conditions .
Complex Substituents: Dihydroisoquinolinyl Derivatives
- Crystallinity: Such bulky substituents may enhance crystallinity, facilitating structural validation via techniques like SHELX . Solubility: Increased hydrophobicity compared to the target compound’s allyloxy group could limit aqueous solubility .
Physicochemical and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The target compound’s allyloxy group offers advantages in tandem deprotection strategies, contrasting with Boc’s acid sensitivity .
- Structural Analysis : Crystallographic tools like SHELX are critical for resolving subtle conformational differences in such derivatives .
- Safety Considerations : Positional isomers (e.g., CAS 38486-53-2) may require stricter handling protocols due to irritant risks .
Biological Activity
Introduction
3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid, with the CAS number 132402-46-1, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The molecular formula of 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid is C₉H₁₅N₀₄, with a molecular weight of 201.22 g/mol. The compound features a unique structure that includes a prop-2-en-1-yloxy carbonyl group attached to a methylated amino acid backbone.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₀₄ |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 132402-46-1 |
| Chemical Structure | Structure |
Research indicates that 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in neutralizing free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and promoting overall health.
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : There are indications of antimicrobial activity against specific pathogens, although further studies are necessary to confirm these effects and determine the mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for health:
- Antioxidant Studies : A study highlighted the role of structurally similar compounds in reducing oxidative stress in vitro, suggesting that 3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid could exhibit similar protective effects against oxidative damage .
- Cytotoxicity Testing : In vitro assays demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC50 values indicating significant potency .
- Antimicrobial Activity : Research on related compounds suggests potential efficacy against bacterial strains, although specific data on this compound's effectiveness is still limited and requires further exploration .
Research Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
